molecular formula C12H10N2O3 B492969 2-[(4-Nitrophenoxy)methyl]pyridine CAS No. 145654-42-8

2-[(4-Nitrophenoxy)methyl]pyridine

Cat. No. B492969
Key on ui cas rn: 145654-42-8
M. Wt: 230.22g/mol
InChI Key: IZTWAVBPNFMQSH-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

An amount of 1.36 mL (14.14 mmol) of pyridin-2-yl-methanol is dissolved in N,N-dimethylformamide (10 mL) and cooled to 0° C., addition of 678.72 mg (28.28 mmol) of sodium hydride followed. The reaction mixture is kept at 0° C. for 1.5 hours. 1-Fluoro-4-nitrobenzene 1.5 mL (14.14 mmol) is subsequent added and stirred at room temperature overnight. 100 mL of water is added to the mixture and stirred for 10 more mins. The precipitate is filtered and washed many times with water. The white solid is re-dissolved in methylene chloride extracted three times with brine, dried over darko and magnesium sulfate, and evaporated to give the desired product as a white solid 2.7 g (85% yield); mp: 116-117° C.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
678.72 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][OH:8].[H-].[Na+].F[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1.O>CN(C)C=O>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([O:8][CH2:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[CH:13][CH:14]=1)([O-:20])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
1.36 mL
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
678.72 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 more mins
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed many times with water
DISSOLUTION
Type
DISSOLUTION
Details
The white solid is re-dissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted three times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over darko and magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC2=NC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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